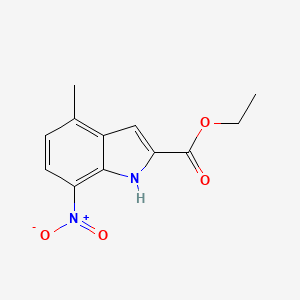

Ethyl 4-methyl-7-nitro-1H-indole-2-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 4-methyl-7-nitro-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4/c1-3-18-12(15)9-6-8-7(2)4-5-10(14(16)17)11(8)13-9/h4-6,13H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYZODQLAYLYUAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=CC(=C2N1)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50486436 | |

| Record name | Ethyl 4-methyl-7-nitro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50486436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61149-52-8 | |

| Record name | Ethyl 4-methyl-7-nitro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50486436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Step 1: Synthesis of Substituted Phenylhydrazine

Step 2: Condensation with Ethyl Pyruvate

- The phenylhydrazine hydrochloride reacts with ethyl pyruvate in an alcoholic solvent (e.g., ethanol) to form the corresponding hydrazone intermediate.

- Typical molar ratios: phenylhydrazine hydrochloride to ethyl pyruvate are about 1.0:1.0–1.1.

- The reaction is carried out under stirring at room temperature or mild heating to ensure complete condensation.

Step 3: Cyclization to Form Indole Ring

- The hydrazone intermediate undergoes cyclization in the presence of a catalyst such as anhydrous zinc chloride and a high-boiling solvent like ethylene glycol.

- Reaction conditions: 150–170°C under nitrogen atmosphere for 2–4.5 hours.

- This step yields the ethyl indole-2-carboxylate core with substituents at positions 4 and 7 depending on the starting materials.

- Post-reaction acidification with hydrochloric acid and extraction with ethyl acetate are used to isolate the product.

- Crystallization from a mixed solvent system (ethanol/n-hexane) yields purified ethyl 4-substituted-7-methylindole-2-carboxylate derivatives with purity >98% and yields around 60%.

Step 4: Introduction of the Nitro Group

- The nitro group at position 7 can be introduced via selective nitration of the methylated indole intermediate.

- Nitration is typically performed using nitric acid under controlled conditions to avoid over-nitration or degradation.

- Alternatively, starting from a nitro-substituted phenylhydrazine precursor can ensure the nitro group is incorporated early in the synthesis, improving regioselectivity.

Step 5: Hydrolysis and Purification

- The ethyl ester can be hydrolyzed under alkaline conditions (e.g., potassium hydroxide in ethanol) at room temperature to yield the corresponding carboxylic acid if desired.

- Hydrolysis is followed by decolorization with activated carbon, acidification with hydrochloric acid, crystallization, filtration, and drying to obtain high-purity products.

Summary Table of Key Reaction Parameters

| Step | Reagents/Conditions | Molar Ratio / Amounts | Temperature & Time | Yield & Purity |

|---|---|---|---|---|

| Condensation | 5-bromo-2-methylphenylhydrazine hydrochloride + ethyl pyruvate in ethanol | 1.0 : 1.0–1.1 (molar) | Room temp, stirring | Intermediate hydrazone |

| Cyclization | Hydrazone + anhydrous ZnCl2 + ethylene glycol | Hydrazone : ZnCl2 = 1.0 : 1.8–2.2 (molar); ethylene glycol 5–10 mass ratio | 150–170°C, 2–4.5 h, N2 | 59–66% yield, purity >98% |

| Hydrolysis | Ethyl ester + KOH in ethanol | Ester : KOH = 1.0 : 2.0–2.5 (molar) | Room temp, overnight | 76% yield, purity ~98.6% |

| Nitration (if post-cyclization) | HNO3 or nitrating mixture | Stoichiometric, controlled conditions | Low temp, short duration | Selective nitration at position 7 |

Research Findings and Analytical Data

- The cyclization product ethyl 4-bromo-7-methylindole-2-carboxylate exhibits melting points around 129–131°C and purity above 98% by HPLC analysis.

- Hydrolyzed carboxylic acid derivatives show melting points around 196–198°C with high purity confirmed by HPLC and structural confirmation by NMR spectroscopy.

- The nitration step requires careful control to maintain regioselectivity and avoid decomposition.

- Literature reports indicate that indole derivatives with electron-withdrawing groups such as nitro at position 7 can be synthesized via modified Japp-Klingemann or Vilsmeier-Haack reactions, but these are more complex and less direct than the hydrazone cyclization route.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Uses

Ethyl 4-methyl-7-nitro-1H-indole-2-carboxylate serves as a building block in the synthesis of more complex indole derivatives. It is utilized in various chemical reactions, including:

- Esterification : The compound is synthesized through the esterification of 4-methyl-7-nitroindole with ethanol, facilitating the introduction of functional groups.

- Electrophilic Substitution : The indole ring can undergo electrophilic substitution at various positions, allowing for the modification of its structure to enhance biological activity.

Biological Activities

This compound has been studied for its potential biological activities , which include:

- Antimicrobial Properties : Research indicates that derivatives of indole compounds exhibit significant antimicrobial effects against various pathogens. This compound is being investigated for its efficacy against resistant strains of bacteria .

- Anticancer Activity : Indole derivatives, including this compound, have shown promise in cancer research. Studies suggest that they may inhibit tumor growth through various mechanisms, such as inducing apoptosis and inhibiting cell proliferation .

- Antiviral Effects : Some derivatives have been found to possess antiviral properties, making them candidates for drug development against viral infections .

Case Study 1: Anticancer Properties

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of indole derivatives, including this compound, and evaluated their anticancer activities. The results demonstrated that certain modifications to the indole structure significantly enhanced cytotoxic effects against cancer cell lines, indicating potential for therapeutic development .

Case Study 2: Antimicrobial Activity

A comprehensive evaluation of indole derivatives showed that this compound exhibited notable antimicrobial activity against Gram-positive and Gram-negative bacteria. This study highlighted the compound's potential as a lead structure for developing new antibiotics .

Wirkmechanismus

The biological activity of Ethyl 4-methyl-7-nitro-1H-indole-2-carboxylate is primarily attributed to its ability to interact with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole ring structure allows for binding to multiple receptors, influencing pathways involved in inflammation, cell proliferation, and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Ethyl 7-bromo-1H-indole-2-carboxylate: Similar in structure but with a bromine atom instead of a nitro group.

Methyl 4-methyl-7-nitro-1H-indole-2-carboxylate: Similar but with a methyl ester instead of an ethyl ester.

Uniqueness: this compound is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. The combination of a nitro group and an ethyl ester on the indole ring makes it a versatile compound for various synthetic and research applications.

Biologische Aktivität

Ethyl 4-methyl-7-nitro-1H-indole-2-carboxylate (CAS No. 61149-52-8) is an indole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique structure, which includes a methyl group, a nitro group, and an ethyl ester functional group attached to the indole ring system. Its molecular formula is with a molecular weight of 248.24 g/mol .

1. Overview of Biological Activities

Indole derivatives, including this compound, are known for their diverse biological activities. Research indicates that they may possess:

- Anticancer properties : Several studies have demonstrated the antiproliferative effects of indole derivatives against various cancer cell lines.

- Antimicrobial activity : Compounds with similar structures have shown inhibitory effects against a range of bacterial strains.

- Anti-inflammatory effects : Indole derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

The biological activity of this compound is believed to stem from its interactions with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival pathways.

- Receptor Binding : It has been suggested that this compound interacts with multiple receptors, influencing cellular signaling pathways critical for growth and differentiation.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Anticancer | Inhibitory effects on cancer cell lines | |

| Antimicrobial | Inhibition against various bacterial strains | |

| Anti-inflammatory | Modulation of inflammatory pathways |

Case Study 1: Antiproliferative Activity

A study focused on the antiproliferative activity of several indole derivatives, including this compound, revealed promising results against human cancer cell lines. The compound demonstrated a significant reduction in cell viability with a GI50 value comparable to established anticancer agents .

Case Study 2: Antimicrobial Testing

Research investigating the antimicrobial properties of indole derivatives found that this compound exhibited notable activity against Gram-positive bacteria, suggesting its potential as a lead compound in antibiotic development.

4. Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Preliminary studies suggest that:

- Absorption : The ethoxy group may enhance solubility and absorption in biological systems.

- Metabolism : The compound is likely metabolized by liver enzymes, which could affect its efficacy and safety profile.

Toxicological assessments are essential to ensure safety in clinical applications, but specific data on the toxicity of this compound remain limited.

5. Conclusion and Future Directions

This compound represents a promising scaffold for the development of new therapeutic agents due to its diverse biological activities. Further research is warranted to elucidate its mechanisms of action fully, optimize its pharmacological properties, and assess its safety profile through comprehensive toxicological studies.

Future studies should focus on:

- In vivo models to assess therapeutic efficacy and safety.

- Structural modifications to enhance potency and selectivity against specific biological targets.

Q & A

Q. What are the established synthetic routes for Ethyl 4-methyl-7-nitro-1H-indole-2-carboxylate?

A common approach involves Friedel-Crafts acylation or nitration of indole precursors. For example, Ethyl 1H-indole-2-carboxylate derivatives can undergo regioselective nitration at the 7-position using mixed nitric-sulfuric acid systems, followed by methylation at the 4-position via alkylation agents like methyl iodide under basic conditions. Refluxing in acetic acid with sodium acetate as a catalyst is a typical step for cyclization or functionalization, as seen in analogous indole syntheses . Purification often employs recrystallization from DMF/acetic acid mixtures .

Q. What spectroscopic methods are used to characterize this compound?

- NMR : H and C NMR identify substituent positions (e.g., nitro and methyl groups) via chemical shifts and coupling patterns.

- X-ray crystallography : Resolves crystal packing and confirms regiochemistry, as demonstrated for methyl-substituted indole carboxylates .

- IR spectroscopy : Confirms nitro (1520–1350 cm) and ester (1700–1750 cm) functional groups.

- Mass spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H] ions).

Advanced Research Questions

Q. How does the nitro group influence the compound’s electronic and reactivity profiles?

The electron-withdrawing nitro group reduces electron density at the indole core, enhancing electrophilic substitution at electron-rich positions (e.g., C-5). Density Functional Theory (DFT) calculations (e.g., using B3LYP/6-31G* basis sets) can model frontier molecular orbitals (FMOs) to predict reactivity. Absolute hardness (η) and electronegativity (χ), derived from ionization potential (I) and electron affinity (A) via η = (I−A)/2 and χ = (I+A)/2, quantify electrophilicity . For example, nitro-substituted indoles often exhibit η ≈ 4–5 eV, indicating moderate softness and susceptibility to nucleophilic attack .

Q. What strategies mitigate conflicting data in regioselective functionalization?

Contradictions in regioselectivity (e.g., nitration at C-5 vs. C-7) may arise from solvent polarity, temperature, or directing groups. Troubleshooting steps:

- Computational pre-screening : Use molecular electrostatic potential (MEP) maps to predict reactive sites .

- Kinetic vs. thermodynamic control : Vary reaction temperatures and monitor intermediates via HPLC .

- Directing groups : Introduce temporary protecting groups (e.g., benzyloxy) to steer substitution, then deprotect .

Q. How does the ester moiety participate in downstream transformations?

The ethyl ester acts as a versatile handle for:

Q. Are there computational models to predict biological activity?

While direct studies on this compound are limited, molecular docking (e.g., AutoDock Vina) can simulate interactions with biological targets like kinases or DNA topoisomerases. Analogous nitro-indoles show antitumor activity by intercalating DNA or inhibiting tubulin polymerization . Pharmacophore models emphasizing the nitro group’s electron-deficient aromatic system and ester’s hydrogen-bonding capacity may guide drug design .

Methodological Considerations

Q. How to optimize crystallization for structural analysis?

Q. What safety protocols are critical for handling nitro-substituted indoles?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.